molecular formula C13H8ClNOS B7806009 5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one

5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one

Cat. No.: B7806009
M. Wt: 261.73 g/mol
InChI Key: ZYHHCVFJHNWKDY-XFFZJAGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU 5616 involves the reaction of 5-chloroindoline-2,3-dione with 2-thiophenecarboxaldehyde under specific conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of SU 5616 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

SU 5616 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SU 5616 has a wide range of scientific research applications:

Mechanism of Action

SU 5616 exerts its effects by modulating tyrosine kinase signal transduction. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cell signaling pathways, leading to the regulation of abnormal cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SU 5616 is unique due to its specific structure, which allows it to selectively modulate certain tyrosine kinases. Its ability to regulate abnormal cell proliferation makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

(3Z)-5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHCVFJHNWKDY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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